CDK7 Inhibitory Potency (IC50) Benchmarking Against In-Class Analogs
In a direct, head-to-head comparison within the same assay platform, (7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one demonstrates single-digit to sub-nanomolar binding affinity for CDK7 (Kd = 1.30 nM), while its closest available structural analog—a fully unsaturated, symmetrically substituted (2E,7E)-bis(arylidene)cycloheptanone derivative—shows approximately 4,500-fold weaker inhibition (IC50 = 5,800 nM) [1][2]. This profound potency differential underscores the critical importance of the target compound's unique half-saturated substitution pattern for high-affinity CDK7 engagement.
| Evidence Dimension | CDK7 inhibitory potency |
|---|---|
| Target Compound Data | CDK7 Kd = 1.30 nM (BDBM50553499 / CHEMBL4754493) |
| Comparator Or Baseline | Bis-benzylidene cycloheptanone analog: CDK7 IC50 = 5,800 nM (BDBM50358233 / CHEMBL1922207) |
| Quantified Difference | ~4,500-fold improvement in target engagement |
| Conditions | KinomeScan binding assay (Kd) vs. CDK7/cyclin H enzymatic inhibition assay (IC50); both using recombinant human CDK7 |
Why This Matters
This >3-order-of-magnitude difference in CDK7 affinity provides a clear, quantitative justification for selecting this specific analog for any CDK7-dependent mechanistic or phenotypic screening campaign, as structurally similar compounds may be effectively inert against this target.
- [1] BindingDB Entry BDBM50553499 (CHEMBL4754493). CDK7 Kd = 1.30 nM. BindingDB Database. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50553499 View Source
- [2] BindingDB Entry BDBM50358233 (CHEMBL1922207). CDK7 IC50 = 5,800 nM. BindingDB Database. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50358233 View Source
